(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with other compounds under various conditions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research , where it serves as a building block for peptide synthesis. The specific structure of the compound, with its methylbenzoyl group, makes it suitable for the study of protein interactions and functions. It’s often used in the synthesis of modified proteins to understand post-translational modifications .
Drug Development
In the realm of drug development , this molecule could be a precursor in the synthesis of potential pharmaceuticals. Its structure suggests that it could be useful in creating inhibitors or modulators for enzymes or receptors within metabolic pathways, particularly those involving amino acids and peptides .
Material Science
The compound’s unique properties may be applied in material science . For instance, its ability to form stable complexes with metals can be exploited in creating new types of catalytic materials or in the development of polymers with specific characteristics like enhanced durability or controlled degradation .
Chemical Synthesis
As a versatile chemical intermediate, “(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid” can be used in chemical synthesis to produce a wide range of organic molecules. Its reactivity with various chemical groups allows for the creation of complex molecules with potential applications in different fields of chemistry .
Agricultural Chemistry
In agricultural chemistry , derivatives of this compound could be investigated for their potential use as growth promoters or pesticides. The structural similarity to naturally occurring amino acids might enable these derivatives to interact with plant physiology in beneficial ways .
Analytical Chemistry
Lastly, in analytical chemistry , this compound can be used as a standard or reagent in chromatography and mass spectrometry. It could help in the quantification or identification of substances within complex biological samples due to its unique mass spectral signature .
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a ligand-activated transcription factor that plays a crucial role in the regulation of cellular metabolism .
Mode of Action
The compound interacts with PPARδ by binding to it, which activates the receptor . This activation leads to changes in the expression of specific genes that are under the control of PPARδ .
Biochemical Pathways
The activation of PPARδ affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these changes can lead to alterations in cellular function and physiology .
Result of Action
The activation of PPARδ by this compound can lead to various molecular and cellular effects. These may include increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation . These effects can contribute to the potential therapeutic benefits of the compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRVECXJCRCMGT-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N[C@@H](C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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